3-methylimidazo[1,5-a]pyrazine-8(7H)-thione
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Overview
Description
3-methylimidazo[1,5-a]pyrazine-8(7H)-thione is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their unique chemical structures and versatile applications in various fields, including materials science, pharmaceuticals, and biological research .
Preparation Methods
The synthesis of 3-methylimidazo[1,5-a]pyrazine-8(7H)-thione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrazine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization . Industrial production methods often utilize high-temperature reactions and specific catalysts to achieve high yields and purity .
Chemical Reactions Analysis
3-methylimidazo[1,5-a]pyrazine-8(7H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various derivatives.
Scientific Research Applications
3-methylimidazo[1,5-a]pyrazine-8(7H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-methylimidazo[1,5-a]pyrazine-8(7H)-thione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-methylimidazo[1,5-a]pyrazine-8(7H)-thione can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: Known for their pharmaceutical applications and unique chemical properties.
Imidazo[1,2-a]pyrazines: Similar in structure but differ in their reactivity and applications.
Imidazo[1,5-a]pyridines: These compounds are also versatile and have applications in various fields, including materials science and biology.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other imidazo derivatives .
Properties
CAS No. |
784082-29-7 |
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Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
3-methyl-7H-imidazo[1,5-a]pyrazine-8-thione |
InChI |
InChI=1S/C7H7N3S/c1-5-9-4-6-7(11)8-2-3-10(5)6/h2-4H,1H3,(H,8,11) |
InChI Key |
QJPWQKKQBOHCAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C=CNC2=S |
Origin of Product |
United States |
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